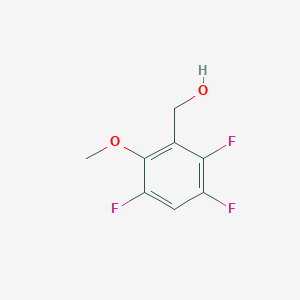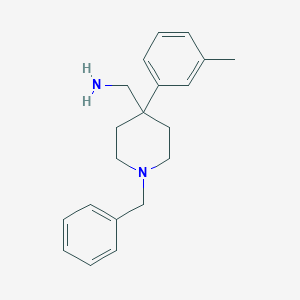![molecular formula C13H15BrO2 B8388245 1-[5-Bromo-4-(cyclopropylmethoxy)-2-methylphenyl]ethanone](/img/structure/B8388245.png)
1-[5-Bromo-4-(cyclopropylmethoxy)-2-methylphenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-Bromo-4-(cyclopropylmethoxy)-2-methylphenyl]ethanone is an organic compound characterized by the presence of a bromine atom, a cyclopropylmethoxy group, and a methyl group attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-[5-Bromo-4-(cyclopropylmethoxy)-2-methylphenyl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-methylphenol and cyclopropylmethanol.
Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO).
Synthetic Route:
Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
1-[5-Bromo-4-(cyclopropylmethoxy)-2-methylphenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-[5-Bromo-4-(cyclopropylmethoxy)-2-methylphenyl]ethanone has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[5-Bromo-4-(cyclopropylmethoxy)-2-methylphenyl]ethanone involves its interaction with molecular targets and pathways within biological systems. The bromine atom and the cyclopropylmethoxy group play crucial roles in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, disrupting cellular processes, or interacting with specific receptors.
Comparaison Avec Des Composés Similaires
1-[5-Bromo-4-(cyclopropylmethoxy)-2-methylphenyl]ethanone can be compared with similar compounds, such as:
1-(5-Bromo-2-hydroxy-4-methoxy-phenyl)ethanone: This compound shares a similar structure but has a hydroxy group instead of a cyclopropylmethoxy group.
1-(5-Bromo-4-methoxy-2-methyl-phenyl)ethanone: This compound lacks the cyclopropyl group, which may affect its reactivity and applications.
1-(5-Bromo-2-methyl-4-nitro-phenyl)ethanone:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H15BrO2 |
|---|---|
Poids moléculaire |
283.16 g/mol |
Nom IUPAC |
1-[5-bromo-4-(cyclopropylmethoxy)-2-methylphenyl]ethanone |
InChI |
InChI=1S/C13H15BrO2/c1-8-5-13(16-7-10-3-4-10)12(14)6-11(8)9(2)15/h5-6,10H,3-4,7H2,1-2H3 |
Clé InChI |
FQEGZUOVTBABLO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C(=O)C)Br)OCC2CC2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl(2S)-2-[(4-nitrobenzoyl)amino]-propanoate](/img/structure/B8388162.png)










![N-acetyl-N-(5-nitro-benzo[d]isothiazol-3-yl)-acetamide](/img/structure/B8388251.png)
![Methyl alpha-[p-(p-chlorophenoxy)phenyl]acetate](/img/structure/B8388256.png)

